2,4-dichlorobenzyl 4-(1H-pyrazol-1-yl)benzoate
Description
2,4-Dichlorobenzyl 4-(1H-pyrazol-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzyl benzoates It is characterized by the presence of two chlorine atoms on the benzyl ring and a pyrazole moiety attached to the benzoate group
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-5-2-13(16(19)10-14)11-23-17(22)12-3-6-15(7-4-12)21-9-1-8-20-21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVOZNOGASZDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichlorobenzyl 4-(1H-pyrazol-1-yl)benzoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 4-(1H-pyrazol-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of 2,4-dichlorobenzyl 4-(1H-pyrazol-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzyl 4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
- **Oxidation
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